The following data from studies on incretin receptor agonists illustrates standard approaches and metrics for evaluating brain uptake:
| Parameter / Method | Description | Application Example (from Search Results) |
|---|---|---|
| Brain Influx Rate (Kᵢ) | Unidirectional influx constant from blood to brain [1]. | Non-acylated, non-PEGylated IRAs (exendin-4, lixisenatide) showed significant Kᵢ; acylated IRAs (liraglutide, semaglutide) did not [1] [2]. |
| % Injected Dose per Gram Brain (%ID/g) | Percentage of systemic dose taken up per gram of brain tissue [1]. | Exendin-4 and DA-JC4 showed the highest %ID/g among tested IRAs [1] [2]. |
| Capillary Depletion | Distinguishes drug in brain parenchyma from drug trapped in capillaries [1]. | Used to confirm that exendin-4 and DA-JC4 significantly reached brain parenchyma [1] [2]. |
| Radiolabeled Tracers (¹²⁵I) | Intravenous injection of radiolabeled drug to measure serum clearance and brain uptake over time [1] [2]. | Pharmacokinetics of 9 incretin receptor agonists measured in CD-1 mice over 60 minutes [1] [2]. |
The methodology from these studies can be visualized as a standard workflow for assessing brain uptake:
Experimental workflow for BBB penetration
To find the specific data you need, I suggest these approaches:
The hypothesis that End-Binding Protein 1 (EB1) predicts response to lisavanbulin is grounded in the congruent roles of both the drug and the biomarker in regulating microtubule function.
The relationship between EB1 expression and response to this compound has been observed in early-phase clinical trials, as summarized in the table below.
| Trial Phase | Patient Population | Key Findings on EB1 and Response | Reference |
|---|---|---|---|
| Phase 1 | Recurrent GBM/High-Grade Glioma (n=20) | 2 of 3 EB1-positive patients showed long-lasting response; 1 patient with >80% tumor shrinkage lasting >3 years. | [3] |
| Phase 1/2a | Recurrent GBM/High-Grade Glioma (n=46) | Profound, durable responses in a subset of patients with EB1-positive tumors. A response-predictive molecular signature was identified. | [1] |
| Phase 2 (Ongoing) | Recurrent EB1-positive GBM | Uses a Simon Two-Stage design to prospectively validate EB1 as a biomarker. EB1-positivity defined as moderate/strong staining in ≥70% of tumor cells. | [4] |
Additional Clinical Trial Details:
The ongoing phase 2 trial employs a standardized protocol for assessing patient eligibility based on EB1 status.
The following diagram illustrates the mechanistic relationship between this compound, microtubule dynamics, and the role of EB1 as a predictive biomarker.
This diagram outlines the workflow for evaluating a glioblastoma patient's potential response to this compound based on their EB1 status.
Since direct data on Lisavanbulin is unavailable, understanding the common mechanisms of taxane resistance and how they are experimentally modeled is crucial for designing studies on any novel agent. The table below summarizes key resistance mechanisms based on research in various cancer cell lines.
| Mechanism of Resistance | Description | Relevant Cancer Types | Key Molecules/Pathways |
|---|---|---|---|
| Drug Efflux Pumps | Overexpression of membrane transporters that expel drugs from the cell. | Breast, Ovarian, Prostate, NSCLC [1] | MDR1 (P-glycoprotein), ABCC10 [1] |
| Tubulin Mutations & Isoform Expression | Alterations in the drug target (β-tubulin) to reduce drug binding. | Breast, Ovarian, Prostate, NSCLC, Pancreatic [1] | βIII-tubulin, Tau [1] |
| Enhanced Survival Signaling | Activation of cellular pathways that suppress apoptosis and promote cell survival. | Ovarian, Prostate, Cervical, Nasopharyngeal [1] | PI3K/AKT, Bcl-2/Bcl-XL, Survivin [1] |
| Altered Cell Cycle & Mitotic Checkpoints | Dysregulation of proteins that control cell division and mitotic arrest. | Ovarian, Breast [1] [2] | PLK1, BUB1, BUBR1, MAD2 [1] |
To evaluate this compound's activity, you would typically use a workflow that involves creating resistant models and conducting functional assays. The following diagram illustrates the key stages of this process.
Experimental workflow for profiling novel compounds in taxane-resistant models
A standard method for creating resistant models involves long-term, stepwise exposure to the drug [3] [2]. The following protocol is adapted from established techniques:
Once resistant models are established, you can profile this compound:
RI = IC~50~ (Resistant) / IC~50~ (Parental). A lower RI for this compound compared to taxanes would suggest potential to overcome resistance [1] [2].To proceed with your investigation into this compound, I suggest the following steps:
End-binding 1 protein (EB1), encoded by the MAPRE1 gene, is a core member of the microtubule plus-end tracking proteins (+TIPs) that regulates microtubule dynamics and stability. In the context of glioblastoma (GBM) - the most common and aggressive primary malignant brain tumor in adults - EB1 has emerged as a significant prognostic biomarker and therapeutic response predictor. EB1 overexpression correlates strongly with poor clinical outcomes, including reduced progression-free survival (PFS) and overall survival (OS) in GBM patients [1]. The protein plays a crucial role in GBM pathogenesis by promoting tumor cell migration, proliferation, and invasive capacity, all critical drivers of GBM aggressiveness and treatment resistance [1].
The clinical utility of EB1 immunohistochemistry (IHC) extends beyond prognostic stratification to potentially guide treatment selection. Recent evidence indicates that EB1 overexpression may predict enhanced sensitivity to specific microtubule-targeting agents, including Vinca alkaloids and novel tubulin-binding compounds like BAL101553 (the prodrug of BAL27862) [1] [2]. EB1 expression in GBM tissue exhibits a characteristic cytoplasmic staining pattern when evaluated by IHC, allowing for standardized assessment and scoring in clinical and research settings [1]. The established role of EB1 in GBM progression and treatment response underscores the value of robust, standardized IHC protocols for its detection and quantification in tumor tissues.
Table 1: Clinical Significance of EB1 in Glioblastoma
| Aspect | Findings | Clinical Implications |
|---|---|---|
| Prognostic Value | EB1 overexpression correlates with poor overall survival (p < 0.001) and progression-free survival (p < 0.001) in GBM patients [1] | Identifies high-risk patients who may benefit from more aggressive treatment approaches |
| Biological Function | Promotes cell migration and proliferation; EB1 downregulation inhibits these processes in vitro [1] | EB1 contributes to GBM aggressiveness and invasiveness |
| Therapeutic Predictivity | Enhanced response to Vinca-alkaloids and BAL101553 in EB1-overexpressing tumors [1] [2] | Potential biomarker for selecting patients who may respond to specific microtubule-targeting agents |
| Expression in GBM | 73% of GBM specimens show positive EB1 staining (scores 1+ to 3+); not detected in normal astrocytes [1] | EB1 is a tumor-specific marker with minimal expression in normal brain tissue |
The following protocol has been optimized for EB1 detection in formalin-fixed, paraffin-embedded (FFPE) glioblastoma tissue sections based on established methodologies [1] [3]. The entire experimental workflow is visualized in Figure 1.
Figure 1: Experimental workflow for EB1 immunohistochemistry in glioblastoma tissue sections. Critical steps requiring optimization are highlighted in green.
EB1 expression should be evaluated based on the intensity and distribution of cytoplasmic staining in tumor cells using a semi-quantitative four-tier scoring system validated in GBM [1]:
Table 2: EB1 IHC Scoring Criteria for Glioblastoma
| Score | Staining Intensity | Percentage of Positive Tumor Cells | Interpretation |
|---|---|---|---|
| 0 | No staining | <5% | Negative |
| 1+ | Weak | 5-25% | Low expression |
| 2+ | Moderate | 26-50% | Moderate expression |
| 3+ | Strong | >50% | High expression |
The relationship between EB1 scoring and clinical interpretation is summarized in Figure 2, which illustrates the decision-making process for prognostic and therapeutic applications.
Figure 2: EB1 IHC scoring algorithm and clinical interpretation guide for glioblastoma samples. High EB1 expression (scores 2+ and 3+) correlates with poor prognosis and may predict response to microtubule-targeting therapies.
Table 3: Troubleshooting Guide for EB1 Immunohistochemistry
| Problem | Possible Causes | Solutions |
|---|
| Weak or no staining | Inadequate antigen retrieval Antibody concentration too low Over-fixed tissue | Optimize retrieval time/temperature Titrate antibody concentration Extend retrieval time | | High background | Antibody concentration too high Insufficient blocking Over-development with DAB | Titrate antibody Optimize blocking serum Monitor DAB development microscopically | | Non-specific nuclear staining | Cross-reactivity with similar epitopes Antibody concentration too high | Use validated specific clones Reduce antibody concentration | | Inconsistent staining | Variable section thickness Inconsistent retrieval conditions Edge effects | Standardize section thickness Use automated retrieval system Ensure even reagent coverage |
EB1 IHC has significant utility in both basic research and potential clinical applications:
The prognostic significance of EB1 in GBM is substantial, with multivariate analysis demonstrating that EB1 expression remains an independent prognostic factor both for overall survival (p < 0.001, Hazard Ratio: 1.583) and progression-free survival (p = 0.001, Hazard Ratio: 1.458) after adjustment for clinical factors like Karnofsky performance status and gender [1].
This compound (BAL101553) is a novel small molecule prodrug that is converted to its active form, BAL27862. It destabilizes microtubules and promotes tumor cell death. As it can penetrate the blood-brain barrier, it is a candidate for treating glioblastoma (GBM) [1].
Initial Phase 1 studies suggested that strong expression of the end-binding protein 1 (EB1) in GBM tissue, detected by immunohistochemistry (IHC), might be associated with treatment response [1]. However, a subsequent Phase 2a study prospectively testing EB1 as a predictive biomarker found it did not sufficiently enrich for patient response [1].
Instead, RNA sequencing (RNA-seq) analysis of archival GBM tissues identified a more robust predictive signature [1]:
The table below summarizes the key findings from the clinical study.
| Aspect | Finding |
|---|---|
| Drug Candidate | This compound (BAL101553, prodrug of BAL27862) [1] |
| Mechanism of Action | Microtubule destabilization, spindle assembly checkpoint modulation [1] |
| Initial Candidate Biomarker | EB1 protein expression (by IHC) [1] |
| Identified Predictive Biomarker | A five-gene RNA-seq signature with homeobox gene downregulation [1] |
| Study Conclusion | RNA-seq signature warrants further evaluation as a predictive biomarker [1] |
The following workflow outlines the key steps for identifying and validating an RNA-seq-based predictive gene signature, based on the general methodology used in the this compound study and standard practices in the field.
This section covers the initial wet-lab procedures to prepare RNA for sequencing [2] [3] [4].
This phase involves computational processing of the raw data to extract biological insights [4].
The following table outlines critical factors to ensure the success and reliability of an RNA-seq-based biomarker program.
| Consideration | Description & Best Practice |
|---|---|
| Sample Quality | Archival tissue quality is paramount. Degraded RNA can severely impact data quality and lead to false conclusions. Rigorous QC is essential [2]. |
| Experimental Design | Include a sufficient number of biological replicates to account for natural variation and ensure the findings are statistically sound [2]. |
| Sequencing Depth | Find a balance between obtaining enough reads per sample to reliably quantify gene expression and the cost of sequencing. Low depth can miss important signals [2]. |
| Data Analysis Pipeline | Use established, reproducible bioinformatics tools and pipelines for read alignment, quantification, and differential expression to ensure consistency and accuracy [4]. |
The discovery of an RNA-seq-derived gene signature for this compound represents a significant step toward personalized medicine for GBM. This signature, characterized by homeobox gene downregulation, requires validation in larger, prospective clinical trials.
Future work should focus on confirming this signature's predictive power and understanding its biological mechanism. If successful, it could enable the selection of GBM patients most likely to benefit from this compound, improving clinical outcomes and accelerating the drug's development pathway.
1. Introduction Lisavanbulin (BAL101553) is an orally bioavailable, small-molecule tumor checkpoint controller and the prodrug of its active moiety, avanbulin (BAL27862) [1]. Avanbulin is a microtubule-destabilizing agent that binds to the colchicine site of tubulin, a site not targeted by other approved microtubule-targeting agents (MTAs) [2] [1]. Its unique mechanism of action results in distinct effects on microtubule organization, leading to the activation of the spindle assembly checkpoint and promotion of tumor cell death [3]. A key characteristic of this compound is its excellent penetration of the blood-brain barrier, achieving therapeutically relevant concentrations in the brain, as demonstrated in preclinical models [1]. This makes it a promising candidate for the treatment of glioblastoma (GBM), an area of high unmet need.
2. Key Findings in GBM PDX Models Preclinical studies using the Mayo Clinic panel of IDH-wildtype GBM PDX models have been instrumental in defining the spectrum of sensitivity to this compound and optimizing its deployment schedule alongside standard-of-care (SOC) therapies [1]. The efficacy and optimal scheduling of this compound, both as a monotherapy and in combination with radiation therapy (RT) and temozolomide (TMZ), were assessed in mice bearing orthotopic tumors.
The table below summarizes the key efficacy findings from these PDX studies.
| PDX Model | Treatment Group | Median Survival (Days) | Statistical Significance (P-value) | Key Findings |
|---|---|---|---|---|
| GBM6 | RT alone | 69 | Baseline [1] | |
| This compound + RT | 90 | 0.0001 | Maximal benefit required prolonged dosing from RT start [1] | |
| GBM150 | RT alone | 73 | Baseline [1] | |
| This compound + RT | 143 | 0.06 | ||
| GBM39 | RT + TMZ | 249 | Baseline [1] | |
| RT + TMZ + this compound | 502 | 0.0001 | Significant survival extension in combination [1] | |
| GBM26 | RT + TMZ | 121 | Baseline [1] | |
| RT + TMZ + this compound | 172 | 0.04 | ||
| Multiple (14 tested) | This compound Monotherapy | Extended 9-84% | < 0.01 (in 9/14 models) | Demonstrated broad activity as a single agent [1] |
3. Pharmacokinetics and Pharmacodynamics
4. Predictive Biomarker Exploration Preclinical data has suggested End-binding protein 1 (EB1) as a potential predictive biomarker for this compound response. In an orthotopic mouse model with GBM6-derived experimental gliomas, mice with EB1-high tumors showed a significantly longer survival after this compound treatment compared to those with EB1-downregulated tumors [2]. This survival benefit was attributed to the action of this compound on GBM stem-like cells. A phase 1/2a clinical study also reported the description of a response-predictive molecular signature, warranting further exploration [2].
Protocol 1: Evaluating this compound Efficacy in Orthotopic GBM PDX Models
This protocol outlines the steps for assessing the efficacy of this compound in intracranial GBM models.
1. Materials
2. Methods
Protocol 2: Pharmacokinetic Analysis of Avanbulin in Plasma and Brain
This protocol describes the method for determining avanbulin concentrations in biological samples.
1. Materials
2. Methods
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed mechanism of action for this compound.
Diagram 1: In Vivo Efficacy Study Workflow This diagram outlines the key steps in a typical orthotopic PDX study to evaluate this compound.
Diagram 2: Proposed Mechanism of this compound This diagram illustrates the molecular mechanism of this compound and its potential biomarker.
The data from GBM PDX models provides strong evidence for the efficacy of this compound, both as a monotherapy and in combination with standard radiotherapy and temozolomide. The critical importance of dosing schedule and duration has been established, which should inform the design of future clinical trials. Its unique mechanism of action, distinct from other MTAs, and its excellent brain penetration make it a compelling candidate for GBM treatment. The identification of EB1 as a potential predictive biomarker could enable the selection of patient populations most likely to benefit from therapy. The Glioblastoma Foundation's acquisition of this compound in late 2024 is expected to accelerate its clinical development in the United States [3].
1. Scientific Rationale and Preclinical Evidence The end-binding 1 (EB1) protein, a key regulator of microtubule dynamics, is overexpressed in a subset of glioblastomas and is correlated with poor prognosis [1]. Preclinical studies demonstrate that EB1 overexpression promotes tumor cell migration, proliferation, and accelerates tumor growth in mouse models [1]. Importantly, EB1 expression has emerged as a predictive biomarker for response to specific microtubule-targeting agents. In orthotopic mouse models, EB1-high glioblastomas showed significantly longer survival when treated with lisavanbulin compared to EB1-low tumors [2]. This suggests that targeting the EB1-microtubule axis can exploit a key vulnerability in this aggressive tumor subtype.
2. Clinical Trial Evidence and Benchmarking A recent phase 1/2a study (NCT02490800) of oral this compound in patients with recurrent high-grade glioma, including GBM, provides strong foundational data [2].
For a single-arm Phase 2 trial in rGBM, a target Objective Response Rate (ORR) of >25% is recommended to demonstrate convincing antitumor activity, based on a historical benchmark ORR of 7.6% for cytotoxic agents like lomustine and temozolomide [3].
Protocol Title: A Phase 2, Single-Arm, Open-Label Study to Evaluate the Efficacy and Safety of this compound in Patients with EB1-Positive Recurrent Glioblastoma
1. Study Schema and Design A single-arm, multicenter trial evaluating the efficacy of oral this compound in adults with EB1-positive, recurrent IDH-wildtype GBM.
The diagram below illustrates the patient journey through the study.
2. Key Eligibility Criteria The table below outlines the core inclusion and exclusion criteria for patient selection.
| Category | Criterion |
|---|
| Inclusion | Histologically-confirmed IDH-wildtype GBM at first or second recurrence. Confirmed EB1-positive tumor (by central IHC review). Age ≥ 18 years. Karnofsky Performance Status (KPS) ≥ 70. Adequate bone marrow, liver, and renal function. | | Exclusion | Prior treatment with bevacizumab or other VEGF inhibitors [4]. More than two prior lines of systemic therapy. Evidence of recent intracranial hemorrhage. Uncontrolled significant medical illness. |
3. Study Objectives and Endpoints
| Objective | Primary Endpoint | Secondary Endpoints |
|---|
| Efficacy | Objective Response Rate (ORR) (Percentage of patients with CR or PR per RANO criteria) | Overall Survival (OS) Progression-Free Survival (PFS) at 6 months Duration of Response (DOR) | | Safety | Incidence and severity of Adverse Events (AEs) graded per NCI CTCAE v5.0 | |
4. Biomarker Assessment Protocol
5. Statistical Considerations
EB1 Immunohistochemistry Protocol
This protocol presents a biomarker-driven strategy for a patient population with a high unmet need. The selection of EB1-positive patients enriches for those most likely to benefit from this compound, potentially improving trial success rates and accelerating drug development.
Future directions may include:
Indication: Investigational treatment for recurrent glioblastoma and platinum-resistant/refractory ovarian, fallopian tube, or primary peritoneal cancer [1]. Drug: Lisavanbulin (BAL101553), a prodrug of the active compound Avanbulin, a microtubule-destabilizing agent [1]. Objective: To provide detailed methodology for the administration of this compound via 48-hour continuous IV infusion using an elastomeric pump at the recommended Phase 2 dose (RP2D) of 70 mg/m² [1].
The administration parameters are standardized based on the Phase 2a clinical trial design [1].
Table 1: Dosage and Schedule
| Parameter | Specification |
|---|---|
| Patient Population | Adults with recurrent glioblastoma or platinum-resistant/refractory ovarian cancer [1] |
| Recommended Phase 2 Dose (RP2D) | 70 mg/m² [1] |
| Infusion Duration | 48 hours (continuous) [1] |
| Treatment Cycle | Administered on Days 1, 8, and 15 of a 28-day cycle [1] |
| Minimum Treatment | 2 cycles. Patients with objective response or stable disease may continue until progression or unacceptable toxicity [1] |
Gathering the correct materials is critical for protocol execution.
Table 2: Equipment and Supplies
| Item | Specification / Model (if known) | Purpose |
|---|---|---|
| This compound Solution | Prepared per pharmacy protocol | Active pharmaceutical ingredient |
| Elastomeric Pump | Baxter models 2C4711K or 2C1009KP/2C4009K [1] | Primary infusion device |
| Venous Access | Implantable venous access system (e.g., port) [1] | Drug delivery to bloodstream |
| Infusion Line | Pump-specific, with flow restrictor | Connects pump to patient |
The pump operates on physical principles without external power [2] [3].
Technical Notes on Flow Control [2]:
A. Preparation and Initiation
B. Patient Monitoring and Management During Infusion Educate patients to ensure proper administration in an outpatient setting [3]:
C. Completion and Disconnection
At the RP2D of 70 mg/m² (48-hour IV infusion), this compound was well-tolerated [1].
Table 1: Key LC-MS/MS Parameters for Avanbulin Detection [1]
| Parameter Category | Specific Setting / Description |
|---|---|
| Instrument Platform | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Chromatography Column | Phenomenex Synergi Polar-RP column (75 × 2 mm, 4 μm) |
| Mobile Phase | 70:30 (v/v) Distilled water with 0.1% formic acid : Acetonitrile with 0.1% formic acid |
| Ionization Mode | Positive-electrospray ionization (positive-ionization mode) |
| MS/MS Transition (Avanbulin) | Precursor ion > Product ion: 388.18 > 276.96 |
| Internal Standard (IS) | Palbociclib (MS/MS transition: 448.24 > 380.04) or Avanbulin-D5 / this compound-D4 |
Table 2: Sample Preparation and Processing Details [1]
| Process Step | Description for Plasma | Description for Brain Homogenate |
|---|---|---|
| Sample Collection | Blood collected in EDTA or heparinized tubes, centrifuged to separate plasma. | Brain tissue surgically collected and weighed. |
| Homogenization | Not required. | Homogenized with 9 equivalents of water. |
| Sample Extraction | 1. Liquid-Liquid Extraction: Sample spiked with IS, mixed with 1 volume pH 11 buffer and 5 volumes ice-cold ethyl acetate. Organic supernatant dried under nitrogen. | |
| 2. Protein Precipitation: Alternative method: 50 μL sample mixed with 150 μL methanol containing internal standards (Avanbulin-D5 and this compound-D4), vortexed, and centrifuged. | ||
| Reconstitution & Injection | Dried extract reconstituted in mobile phase; 20 μL injected into HPLC. | Supernatant injected into HPLC (20 μL). |
The following diagram outlines the core workflow for sample preparation and analysis:
This LC-MS/MS method has been successfully applied in pharmacokinetic (PK) studies. The following table summarizes key PK findings from research.
Table 3: Summary of Key Pharmacokinetic Findings from Preclinical and Clinical Studies
| Study Context / Model | Key Finding / Calculated Parameter | Value / Outcome |
|---|---|---|
| Mouse PK Study [1] | Brain-to-Plasma Ratio (2 hours post-dose) | 1.3 |
| Brain-to-Plasma Ratio (6 hours post-dose) | 1.6 |
| Phase 1/2a Clinical Trial (Oral) 30 mg/day in GBM patients [2] | Cmax (Cycle 1, Day 1) | 147 ng/mL | | | AUC0-inf (Cycle 1, Day 1) | 1,575 h∗ng/mL |
This protocol is adapted from the methods used in preclinical PK studies [1].
Sample Collection:
Homogenization:
Sample Extraction (Liquid-Liquid Extraction):
Reconstitution:
Calibration Curve Preparation:
Liquid Chromatography Conditions:
Mass Spectrometry Conditions:
The LC-MS/MS method described is robust and sensitive, suitable for quantifying avanbulin in complex biological matrices like plasma and brain tissue. The use of a stable isotope-labeled internal standard (Avanbulin-D5) is considered best practice as it corrects for variability in sample preparation and ionization efficiency.
A key finding from preclinical studies is the high brain-to-plasma ratio of avanbulin (1.3-1.6) [1], which indicates excellent penetration of the active compound into the central nervous system. This is a critical attribute for therapeutics targeting glioblastoma and strongly supports the further clinical development of this compound for this indication. The quantitative data generated by this method was pivotal in establishing this property.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) is a common dose-limiting toxicity for many anticancer agents. The table below summarizes core clinical features and investigation methods that can be adapted for monitoring neurotoxicity in a research setting.
| Aspect | Clinical Presentation & Assessment Methods | Relevant Chemotherapy Examples |
|---|---|---|
| Sensory Symptoms | Paresthesia (tingling), dysesthesia (burning pain), numbness, neuropathic pain in a "stocking-and-glove" distribution, hyperalgesia, allodynia [1]. | Platinum-based drugs (cisplatin, oxaliplatin), Taxanes (paclitaxel), Vinca alkaloids (vincristine) [1]. |
| Motor Symptoms | Muscle cramps, mild distal weakness, myalgia [1]. | Paclitaxel, Vincristine [1]. |
| Autonomic Symptoms | Enteric neuropathy (constipation, diarrhea), other autonomic dysfunctions [1]. | Vincristine [1]. |
| Grading Tools | National Cancer Institute's Common Toxicity Criteria (NCI-CTC); Neuropathic Pain Symptom Inventory (NPSI) [2]. | - |
| Functional & Quality of Life Tools | Rasch-built Overall Disability Scale for CIPN (CIPN-RODS); EuroQol-5D (EQ5D5L) [2]. | - |
| Objective Biomarker Assessment | Electrochemical Skin Conductance (ESC) via Sudoscan to evaluate small fiber neuropathy [2]. | - |
Understanding the mechanisms of neurotoxicity is crucial for developing management strategies. The Renin-Angiotensin System (RAS) has been identified as a potential target for neuroprotection.
Key Experimental Findings:
Based on the literature, here are detailed methodologies you can adapt to investigate the potential of RAS modulation against neurotoxicity.
1. In Vivo Assessment of Chemotherapy-Induced Neuropathy
2. Clinical Observational Study Protocol
Q1: Our in vivo model shows inconsistent behavioral results. What could be the cause?
Q2: We are investigating a RAS-targeting drug. How can we confirm target engagement in the nervous system?
Q3: The search did not yield specific results for lisavanbulin. What are the next steps?
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor. Its blood pressure-lowering effect and potential for hypotension are intrinsic to its mechanism of action [1] [2].
The diagram below illustrates the primary signaling pathway affected by lisinopril, leading to vasodilation and a potential drop in blood pressure.
This pathway leads to two primary effects that lower blood pressure:
Understanding which patients or experimental subjects are at greatest risk is crucial for anticipating and managing hypotension. The following table summarizes key risk factors identified in the clinical data.
| Risk Factor / Condition | Pathophysiological Basis & Clinical Context |
|---|---|
| Volume/Salt Depletion [1] [2] [3] | Diuretic therapy, dietary salt restriction, dialysis, diarrhea, or vomiting. Depletion intravascular volume and potentiates hypotensive effect. |
| Concurrent Diuretic Use [1] [3] | Causes additive volume depletion and increases risk of symptomatic hypotension upon initiating lisinopril. |
| Severe Renin-Dependent Hypertension [3] | Patients with strongly activated RAAS (e.g., renovascular hypertension) experience exaggerated blood pressure fall with ACE inhibition. |
| Heart Failure [1] [3] | More likely in severe heart failure, reflected by high-dose loop diuretics, hyponatremia, or functional renal impairment. |
| Renal Impairment [1] [3] | Altered drug excretion and fluid/electrolyte balance can exacerbate hypotensive response and hyperkalemia. |
| Ischemic Heart Disease [4] [3] | An excessive blood pressure drop could precipitate a myocardial infarction in susceptible individuals. |
The following table synthesizes clinical strategies for managing lisinopril-induced hypotension, which can inform safety protocols in a research setting.
| Intervention / Action | Rationale & Methodological Details |
|---|---|
| Preventive Measures | |
| Correct Volume Depletion [3] | Ensure subjects are euvolemic prior to first dose or dose increase. In a clinical setting, this may involve intravenous fluids before anesthesia [5]. |
| Use Lower Starting Dose [1] [3] | Initiate therapy with a reduced dose (e.g., 2.5 mg - 5 mg) in high-risk subjects. |
| Acute Management | |
| Postural Management & IV Fluids [3] | Place subject in supine position. Administer intravenous infusion of normal saline for volume expansion. |
| Vasopressor Support [5] | Refractory hypotension may respond poorly to typical agents like ephedrine. Terlipressin has been effective in correcting lisinopril-associated refractory hypotension during anesthesia. |
| Dosage & Therapy Adjustment | |
| Dose Reduction or Withdrawal [3] | Transient hypotension may not require discontinuation, but prolonged symptomatic hypotension may necessitate dose reduction or drug withdrawal. |
| Re-evaluate Concomitant Meds [1] [3] | Consider reducing the dose or discontinuing concomitant diuretics. |
When designing experiments or investigating vascular toxicity:
The table below summarizes the core characteristics and supportive quantitative data on this compound from recent clinical and preclinical studies.
| Aspect | Details & Quantitative Data | Source / Context |
|---|---|---|
| Basic Mechanism | Prodrug of avanbulin; binds colchicine site on tubulin, disrupts microtubule dynamics, activates spindle assembly checkpoint, induces mitotic arrest & cell death. [1] [2] [3] | Preclinical & Phase 1/2a studies |
| Key Advantage | Active in P-glycoprotein (MDR1) overexpressing models; not a substrate for major drug efflux pumps. [4] | Preclinical PDX models |
| Brain Penetration | Brain-to-plasma ratio: 1.3 (at 2h) and 1.6 (at 6h) post-dose in mice. [4] | Preclinical PK study |
| Clinical Efficacy (Recurrent GBM) | Phase 2a (IV): 1/12 pts with Partial Response (>90% reduction); 1/12 pts with Stable Disease (8 cycles). [3] Phase 1/2a (Oral): 1 pt with Complete Response; 1 pt with Partial Response; 7 pts with Stable Disease; 2 pts on treatment >4 years. [5] [1] | NCT02895360 & NCT02490800 |
| Recommended Doses | IV (48-hr infusion): 70 mg/m² (Days 1, 8, 15 of 28-day cycle). Oral (Daily): 30 mg/day for brain tumors; 15 mg/day in combo with radiotherapy. [1] [6] [3] | Multiple clinical trials |
Here are detailed methodologies for key experiments related to this compound's activity.
This protocol is used to assess the direct cytotoxic effects of avanbulin (the active form) on cancer cell lines.
The End-Binding Protein 1 (EB1) is a potential predictive biomarker for this compound response. The following workflow outlines the key steps for its analysis.
The methodology supporting the diagram includes:
| Scenario / Question | Possible Cause & Solution |
|---|---|
| Low in vitro efficacy in a resistant cell line. | The cell line may have resistance mechanisms independent of P-gp. Confirm that the cell line overexpresses P-gp (MDR1). this compound is designed to be effective specifically in this context. [2] [4] |
| Lack of response in an EB1-high PDX model. | Confirm the dosing schedule and duration. Preclinical data shows that continuous daily dosing, starting from the first day of radiation and continuing long-term, is critical for maximal survival benefit in GBM models. [4] |
| Unexpected toxicity in animal studies (neurological). | Check the administered dose. The Maximum Tolerated Dose (MTD) for daily oral this compound is 30 mg/day in brain tumor patients. Doses at or above 35 mg/day caused dose-limiting toxicities (e.g., confusion, gait disturbance) in clinical trials. [1] |
| How to model combination with standard therapy? | For glioblastoma, the most relevant combination is with radiation therapy (RT) and temozolomide (TMZ). Preclinical protocols administer this compound concomitantly with RT and continue it during adjuvant TMZ cycles. [4] |
Q1: What is the clinical and preclinical evidence for ACE inhibitors in preventing Diabetic Peripheral Neuropathy (DPN)?
Evidence from both clinical and preclinical studies suggests that inhibiting the renin-angiotensin system (RAS) with ACEIs or Angiotensin Receptor Blockers (ARBs) can prevent the development of DPN.
The table below summarizes the key findings:
| Study Type | Model / Population | Intervention | Key Findings | Source |
|---|
| Preclinical | Leptin-deficient ob/ob mice (T2DM model) [1] | - Perindopril (ACEI)
Q2: What are the proposed mechanisms of action for ACE inhibitors in DPN?
The beneficial effects of ACEIs on DPN are attributed to several mechanisms beyond blood pressure control, primarily mediated through the inhibition of the Ang II/AT1 receptor pathway. The signaling pathway is illustrated in the diagram below.
Q3: What are key experimental protocols for assessing DPN in preclinical models?
The following workflow outlines a standard methodology for evaluating potential DPN treatments in rodent models, synthesizing common procedures from the cited research [2] [1].
Detailed Methodology:
For researchers investigating lisavanbulin or other novel compounds, the evidence around ACE inhibitors suggests several strategic considerations:
The core challenge in CNS drug development is that over 98% of small-molecule drugs and nearly all large-molecule drugs are impeded by the BBB [1] [2]. The strategies below are designed to overcome this barrier.
| Strategy | Core Principle | Key Physicochemical & Molecular Properties to Optimize | Common Experimental Assays for Validation |
|---|
| Physicochemical Optimization | Modifying the drug molecule itself to leverage passive transcellular diffusion [3]. | - Molecular Weight (MW): < 400-500 Da [1] [4].
A critical step is to determine whether a lead compound can cross the BBB and to what extent. The following workflow and detailed protocols outline a standard approach.
Experimental Protocol 1: In Vitro Permeability and P-gp Efflux Assessment using MDR1-MDCKII Cells
Experimental Protocol 2: Determining Unbound Brain Concentration using Brain Homogenate Binding & In Vivo Study
In-silico models are invaluable for high-throughput screening of compound libraries before synthesis and wet-lab experiments.
| Method Category | Core Principle | Key Tools/Examples | When to Use |
|---|
| Rule-Based Models | Applies simple rules based on physicochemical thresholds. | - CNS MPO: A score (0-6) based on 6 physicochemical descriptors [6].
| Problem | Potential Root Cause | Recommended Solution |
|---|---|---|
| High total brain concentration (Kp), but no pharmacological effect. | The drug is highly bound to brain tissue, leaving a low concentration of unbound, active drug [5]. | Measure the unbound brain concentration (Kp,uu) via brain homogenate binding studies. This is the most relevant parameter for efficacy [5]. |
| Good in vitro permeability (Papp), but poor in vivo brain exposure. | The compound is likely a substrate for efflux transporters (e.g., P-gp) at the BBB, which is not fully captured in simple PAMPA assays [5]. | Run a bidirectional assay using MDR1-MDCKII or similar cells to calculate the Efflux Ratio. If ER > 2, consider structural modification to reduce P-gp recognition [5]. |
| Inconsistent BBB permeability predictions from computational models. | The model may have been trained on a dataset that is not chemically relevant to your project, or there may be a class imbalance in the data [6]. | Use models that are transparent about their training data. For critical compounds, use ensemble methods (averaging predictions from multiple models) or rely on experimental data for final decisions. |
| Nanoparticle system shows high liver/spleen accumulation but low brain targeting. | The nanoparticles are being recognized and cleared by the mononuclear phagocyte system (MPS) before reaching the brain [1]. | Functionalize the nanoparticle surface with PEG (polyethylene glycol) to create a "stealth" effect and reduce MPS uptake. Alternatively, use cell membrane coatings (e.g., from leukocytes) for improved biocompatibility and targeting [1]. |
Q1: What is the clinical significance of EB1 as a biomarker? EB1 (End-binding protein 1) is a microtubule-associated protein involved in cell division and is a key regulator of microtubule dynamics. Its overexpression has been linked to disease progression and poor survival in certain cancers, such as glioblastoma (GBM) [1]. Importantly, EB1 has been identified as a predictive biomarker for response to specific therapeutic agents. For instance, in a recent clinical trial, patients with EB1-high tumors showed a significantly longer survival after treatment with the microtubule-targeting agent lisavanbulin compared to those with EB1-low tumors [1].
Q2: What are the primary causes of false-negative results in EB1 detection? False negatives can arise from several sources related to the biomarker's nature and technical handling. The table below summarizes the common causes and their underlying reasons.
| Cause of False Negative | Underlying Reason |
|---|---|
| Low Biomarker Abundance | The EB1 protein or its specific isoforms may be present at low levels in the sample, falling below the detection limit of the assay [2]. |
| Dynamic Protein Expression | EB1 expression may vary with the cell cycle phase or in response to treatment, leading to sampling at a time of low expression [1]. |
| Suboptimal Sample Processing | Use of degraded tissue samples, over-fixed tissue (which masks epitopes), or inappropriate lysis buffers can lead to poor recovery of the EB1 protein [2]. |
| Insufficient Assay Sensitivity | The chosen detection method (e.g., immunohistochemistry, Western Blot) may lack the required sensitivity to detect physiologically relevant levels of EB1. |
| Pre-analytical Variables | Ischemia time between tissue collection and preservation can lead to protein degradation, reducing detectable EB1 levels [2]. |
This section provides a systematic approach to diagnosing and resolving issues that lead to false-negative results.
Before troubleshooting the EB1 assay itself, confirm that your sample material is of high quality.
The core of the issue often lies in the detection step. The following table outlines a validation protocol for your antibodies and assay conditions.
| Troubleshooting Step | Detailed Protocol & Validation Method |
|---|
| Antibody Validation | Method: Perform a western blot on a cell lysate with known EB1 expression. Validation: Confirm the antibody detects a single band at the correct molecular weight (~30 kDa for full-length EB1). Test multiple antibody clones if available. | | Signal Amplification | Method: For IHC/IFF, use a tyramide-based signal amplification (TSA) system. Validation: Compare signal intensity with and without amplification. A stark increase in signal without high background confirms the need for amplification in your system. | | Alternative Detection | Method: If one method fails (e.g., IHC), switch to a more sensitive technique like immunofluorescence (IF) or proximity ligation assay (PLA). Validation: The alternative method should yield a clear, specific signal in your positive control and known positive patient samples. |
Given the challenges of detecting single biomarkers, especially in biofluids, corroborate your EB1 findings with other related analytes.
The following diagram illustrates the integrated experimental workflow for EB1 detection and validation, incorporating the troubleshooting steps above.
Protocol 1: EB1 Immunohistochemistry (IHC) Optimization This protocol is critical for maximizing signal-to-noise ratio in tissue sections.
Protocol 2: Validating EB1 as a Predictive Biomarker in Functional Assays Based on the study by Lopez et al. (2025), the following approach can be used to link EB1 status to drug response [1].
For researchers designing studies, the core differences between these routes are critical. The table below summarizes the key quantitative and qualitative factors.
| Parameter | Intravenous (IV) Administration | Oral Administration |
|---|---|---|
| Bioavailability | 100% (by definition) [1] | Variable; typically <100% due to first-pass metabolism and absorption limitations [2] [1] |
| Time to Peak Concentration (Tmax) | Rapid; at or near the end of infusion [2] | Slower; variable depending on gastrointestinal absorption [2] |
| Onset of Action | Faster [2] | Slower [2] |
| Pharmacokinetic Predictability | High; direct entry into systemic circulation minimizes variability [2] [1] | Lower; subject to inter-individual differences in absorption and metabolism [1] |
| First-Pass Hepatic Metabolism | Avoided [2] | Subject to; can reduce active drug reaching systemic circulation [2] |
| Patient Convenience & Cost | Lower convenience (requires clinical setting); higher cost [2] | Higher convenience; lower cost [2] |
| Risk of Infection/Phlebitis | Present [2] | Not applicable |
| Suitability for NPO Patients | Suitable [2] | Not suitable |
A powerful technique for obtaining a drug's intravenous pharmacokinetics without extensive toxicology studies involves the concomitant administration of a radioactive tracer IV dose with a therapeutic non-labelled oral dose [3].
1. Objective To determine the absolute bioavailability and complete pharmacokinetic profile of an oral formulation by simultaneously characterizing the IV and oral pathways in a single study.
2. Dosing Strategy
14C-labelled drug intravenously.3. Sample Collection & Analysis Collect serial plasma samples at predetermined time points post-administration.
14C-drug concentration, which originates exclusively from the IV tracer dose [3].4. Data Interpretation The pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) for both routes are calculated and compared. Absolute bioavailability (F) of the oral formulation is determined by comparing the dose-normalized AUC of the oral route to the IV route.
This methodology is visually summarized in the following experimental workflow:
Q: Our study shows unexpectedly low and highly variable oral bioavailability. What are the primary factors to investigate?
Q: When is it essential to use the IV route over the oral route in a clinical setting?
Q: For a drug with high oral bioavailability, what is the clinical justification for developing a more expensive IV formulation?
Q: How can Therapeutic Drug Monitoring (TDM) inform dosing for IV vs. oral routes?
The following diagram illustrates the key decision points for selecting an administration route in clinical practice:
Temozolomide (TMZ) combined with radiotherapy is the long-standing first-line treatment for newly diagnosed Glioblastoma (GBM). Its effectiveness, however, is significantly influenced by the MGMT promoter methylation status of the tumor [1] [2].
The table below summarizes key efficacy data for TMZ in patients with MGMT unmethylated GBM:
| Trial / Analysis | Patient Population | Treatment | Median Overall Survival (months) | Median Progression-Free Survival (months) | Key Conclusion |
|---|---|---|---|---|---|
| Meta-analysis (5 phase III trials) [1] | Newly diagnosed unmethylated GBM (N=655) | RT + TMZ | 14.11 | 4.99 | Provides a benchmark for survival in this population. |
| CheckMate 498 (Phase III) [3] | Newly diagnosed unmethylated GBM (N=280) | RT + TMZ | 14.9 | 6.2 | Superior to nivolumab + RT, reaffirming it as standard care. |
| Stupp Trial (Landmark) [4] | Newly diagnosed GBM | RT + TMZ vs. RT alone | 12.7 (unmethylated) | Information missing | Marginal survival benefit in unmethylated subgroup. |
The biological rationale for the reduced efficacy of TMZ in unmethylated GBM is directly linked to the MGMT DNA repair protein:
In tumors with an unmethylated MGMT promoter, the MGMT gene is active and produces the MGMT DNA repair protein. This protein effectively reverses the DNA damage caused by TMZ, leading to treatment resistance and poorer outcomes [1] [2].
This compound is a novel small molecule investigational drug. Its proposed mechanism of action is distinct from alkylating agents like TMZ; it acts as a microtubule destabilizer and FAK/Pyk2 signaling pathway inhibitor, potentially overcoming some traditional resistance mechanisms [5].
As of the latest data, a Phase 2 clinical trial is evaluating this compound specifically in patients with recurrent GBMs. However, the search results do not contain published efficacy data from Phase 3 trials comparing this compound head-to-head with temozolomide for newly diagnosed or recurrent MGMT unmethylated GBM.
Given the limited benefit from TMZ, treating MGMT unmethylated GBM remains a significant challenge. Research is actively exploring alternatives, as shown in recent trials:
The table below summarizes the core characteristics of Lisavanbulin compared to classic microtubule-targeting agents.
| Feature | This compound (BAL101553) | Taxanes | Vinca Alkaloids |
|---|---|---|---|
| Drug Type | Prodrug of avanbulin; synthetic small molecule [1] [2] | Natural or semi-synthetic plant alkaloids [3] | Natural or semi-synthetic plant alkaloids [4] |
| Admin. Route | Oral or Intravenous [1] [2] | Intravenous [3] | Intravenous [4] |
| Microtubule Action | Destabilizer [2] | Stabilizer [3] [5] | Destabilizer [4] [5] |
| Tubulin Binding Site | Colchicine site [1] | Beta-tubulin, interior of microtubule [3] | Vinca domain [6] |
| Primary MoA | Binds tubulin, inhibits microtubule polymerization, disrupts mitotic spindle, induces cell cycle arrest [1] [2] | Binds microtubules, hyper-stabilizes them, prevents disassembly, disrupts normal mitotic function [3] [5] | Binds tubulin, inhibits microtubule polymerization, prevents mitotic spindle formation [4] [5] |
| Key Preclinical Differentiator | Active in preclinical models resistant to taxanes and vinca alkaloids [2] | Resistance often develops, limiting efficacy [3] | Resistance often develops, limiting efficacy [3] |
| Blood-Brain Barrier (BBB) Penetration | Yes, excellent brain penetration [1] [7] | Poor [7] | Poor [4] |
The following diagram illustrates the distinct mechanisms by which these three drug classes disrupt microtubule dynamics.
Clinical data for this compound primarily comes from early-phase trials, showing promise in specific patient populations. The table below consolidates key efficacy and safety findings.
| Aspect | Clinical Evidence for This compound | Context & Comparison |
|---|---|---|
| Efficacy in GBM/HGG | Durable responses in a subset of patients with recurrent glioblastoma/grade 4 astrocytoma [1]. One patient with GBM showed >90% tumor reduction [7]. | Significant unmet need. Taxanes/vinca alkaloids have limited use in primary brain tumors due to poor BBB penetration [4] [7]. |
| Resistance Overcoming | Active in preclinical tumor models refractory to standard microtubule-targeting agents [1] [2]. | A key potential advantage over taxanes and vinca alkaloids, to which resistance often develops [3]. |
| Response Biomarker | EB1 (End-binding protein 1) identified as a potential predictive biomarker; high EB1 correlated with longer survival in preclinical models [1]. | Suggests a path for personalized therapy; such predictive biomarkers are not well-established for classic MTAs in this setting. |
| Safety & Tolerability | Recommended Phase 2 Dose (RP2D): 30 mg/day (oral) for brain tumor patients [1]. Most common AEs: nausea, fatigue [1]. | Dose-limiting toxicities differ from classic MTAs (e.g., neurotoxicity for vinca alkaloids, myelosuppression for taxanes) [4]. |
To help you interpret the data, here are the core methodologies from the key this compound trials cited.
Study CDI-CS-002 (NCT02490800) – Oral Administration (Phase 1/2a)
Study CDI-CS-003 (NCT02895360) – IV Administration (Phase 1/2a)
Paclitaxel kills cancer cells by stabilizing microtubules, which disrupts normal cell division and leads to cell death [1]. Resistance to paclitaxel is a major clinical challenge and arises through several key mechanisms, summarized in the table below.
| Mechanism of Resistance | Key Players/Mutations | Functional Consequence |
|---|---|---|
| Drug Efflux Pumps | P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 [2] [3] [1] | Increased drug export, reducing intracellular concentration [2] |
| Microtubule/Target Alterations | β-tubulin mutations (e.g., βI, βIII, βIVa isotypes) [3] [1] | Altered drug binding site, reducing efficacy [1] |
| Anti-apoptotic Upregulation | Bcl-2, Bcl-xL; Inactivation of p53 [1] | Evasion of programmed cell death despite drug presence |
| Altered Signaling Pathways | JAK-STAT, NF-κB, MAPK pathways; Hypoxia (VEGF) [1] | Activation of pro-survival and proliferation signals |
| Epigenetic & Other Changes | Overexpression of TRAG-3/CSAG2, PPIA, EDIL3; lncRNAs (e.g., H19) [1] [4] | Diverse adaptations promoting cell survival and drug tolerance |
Researchers use various paclitaxel-resistant cell lines to study these mechanisms. The table below summarizes key models and their documented resistance factors.
| Cancer Type | Cell Line Model | Fold Resistance (vs. Parental) | Key Identified Resistance Mechanism(s) |
|---|---|---|---|
| Prostate Cancer | DU145-TxR [5] | Information missing | Information missing |
| High-Grade Serous Ovarian Cancer | OVCAR8 PTX R (C & P variants) [2] | ~15-20 fold | P-glycoprotein overexpression [2] |
| Breast Cancer | MDA-MB-231 PACR [3] | 18-170 fold | Multidrug Resistance (MDR), loss of mitotic pathways [3] |
| Breast Cancer | ZR75-1 PACR/DOCR [3] | 18-170 fold; Cross-resistance to anthracyclines | Multidrug Resistance (MDR), loss of mitotic pathways [3] |
| Breast Cancer | MCF-7/PTX [4] | Information missing | Upregulation of anti-apoptotic proteins (PPIA, stress-70 protein) [4] |
| Anaplastic Thyroid Cancer | 8505C-PTX, SW1736-PTX [6] | Information missing | Increased BRD9 expression [6] |
A standard approach for generating and validating resistant cell lines involves prolonged, stepwise exposure to the drug. The flowchart below outlines this general workflow.
Cell Viability and IC₅₀ Determination:
Induction of Resistance:
Characterization of Resistant Lines:
To assess this compound's potential, you can map its performance against the established resistance mechanisms using the protocols described.
The table below summarizes the survival data from the study, which used a panel of IDH-wildtype GBM patient-derived xenograft (PDX) models. The results demonstrate the significant benefit of this compound, particularly when combined with standard-of-care (SOC) treatments [1].
| GBM PDX Model | Treatment Group | Median Survival (Days) | Survival Extension vs. SOC | P-value |
|---|---|---|---|---|
| GBM6 | Radiation Therapy (RT) alone | 69 | -- | -- |
| RT + this compound | 90 | 30.4% extension | 0.0001 | |
| GBM150 | RT alone | 73 | -- | -- |
| RT + this compound | 143 | 95.9% extension | 0.06 | |
| GBM39 | RT + Temozolomide (TMZ) | 249 | -- | -- |
| RT + TMZ + this compound | 502 | 101.6% extension | 0.0001 | |
| GBM26 | RT + Temozolomide (TMZ) | 121 | -- | -- |
| RT + TMZ + this compound | 172 | 42.1% extension | 0.04 | |
| Multiple Models | This compound Monotherapy | -- | 9% to 84% extension (in 9 of 14 PDXs) | < 0.01 |
To help you evaluate and potentially replicate these findings, here are the key methodological details from the study:
Animal Models: The study used female athymic nude mice (6-7 weeks old) intracranially implanted with orthotopic tumors from the Mayo Clinic collection of GBM PDX models. This collection is noted for recapitulating the genetic diversity of human GBM [1].
Drug Formulation & Dosing:
Radiation Therapy (RT): Radiation was delivered to the entire head of unanesthetized mice using a single lateral beam from a Cesium-137 source. The rest of the body was shielded with a lead block [1].
Pharmacokinetic & Pharmacodynamic Analysis:
The following Graphviz DOT code outlines the key experimental workflow for these orthotopic model studies.
GBM Orthotopic Model Treatment Workflow
Microtubule Targeting Agents (MTAs) are a well-established class of anticancer drugs that work by disrupting the dynamic process of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis [1]. They are broadly classified into two main categories based on their effect:
| Category | Mechanism of Action | Representative Drugs |
|---|---|---|
| Microtubule Stabilizing Agents | Inhibit depolymerization, stabilizing the microtubule structure [1] | Paclitaxel, Docetaxel, Cabazitaxel, Ixabepilone [1] |
| Microtubule Destabilizing Agents | Inhibit polymerization, preventing microtubule formation [1] | Vinblastine, Vincristine, Combretastatin A-4 [1] |
A third class, Microtubule Degradation Agents, is an emerging area of research. These compounds trigger the degradation of tubulin itself via the ubiquitin-proteasome system, though none have yet been approved for clinical use [1].
The evaluation of novel MTAs typically involves a series of standardized experimental protocols to establish their efficacy and mechanism of action. The methodologies below are commonly used in the field and were detailed in the search results for other compounds [2] [3].
The table below summarizes the experimental findings and mechanisms of SAA, which represents a vascular normalization approach contrasting with traditional anti-angiogenic strategies [1].
| Aspect | Findings for Salvianic Acid A (SAA) |
|---|---|
| Primary Mechanism | Binds to glycolytic enzyme PKM2, inhibiting endothelial glycolysis and activating β-Catenin/Claudin-5 signaling [1]. |
| Effect on Vasculature | Promotes vascular normalization; strengthens endothelial cell junctions, improves vessel integrity and function [1]. |
| Downstream Consequence | Improves delivery and effectiveness of co-administered chemotherapeutic drugs (e.g., Doxorubicin) in mouse models [1]. |
| Therapeutic Implication | Acts as a vascular normalization agent, potentially alleviating tumor hypoxia and improving drug perfusion [1]. |
The key experiments that established SAA's mechanism and efficacy used the following methodologies [1]:
The diagram below illustrates the key mechanistic pathway through which SAA promotes vascular normalization, based on the reported research [1].
The table below summarizes key experimental findings for this compound (also referred to as BAL101553) from a published preclinical study [1].
| Aspect | Experimental Data & Findings |
|---|---|
| Drug Name | This compound (BAL101553, the prodrug of BAL27862) [1] |
| Mechanism of Action | Microtubule-destabilizing agent that activates the spindle assembly checkpoint (SAC), leading to cell cycle arrest and death [1]. |
| Tested Models | Orthotopic glioblastoma (GBM) mouse models: immunologically "cold" SB28 (ICB-resistant) and "hot" GL261 (ICB-sensitive) [1]. |
| Efficacy as Monotherapy | Significantly prolonged survival in SB28 model (median survival: 35 days vs. 29 days for control). Similar efficacy with 15 mg/kg and 25 mg/kg doses [1]. |
| Synergistic Combinations | Anti-CD40 antibody: Synergized with this compound, leading to prolonged survival in the SB28 model. This effect was found to be T-cell-independent [1]. |
| Combination with Immunotherapy | Immune Checkpoint Blockade (ICB): No statistically significant survival benefit when combined with this compound (anti-PD-1 + anti-CTLA-4) in the SB28 model [1]. |
| Key In-Vitro Finding | Induced modest release of HMGB1 (an immunogenic cell death marker) from SB28 glioma cells [1]. |
Although a specific RNA signature for this compound is not available, the following diagram illustrates a general, validated research workflow for developing and validating a predictive RNA signature in oncology, based on studies in gastric cancer and pan-cancer analyses [2] [3]. You can adapt this framework to investigate biomarkers for this compound response.
To advance your research on this topic, consider the following approaches:
Temozolomide (TMZ) is an oral alkylating agent that can cross the blood-brain barrier, making it a cornerstone of treatment for brain tumors [1] [2]. Its combination with radiotherapy (RT) is a standard of care, particularly for high-grade gliomas, and has also shown efficacy in slow-growing low-grade gliomas (LGGs) [3].
The table below summarizes key clinical trial data for this combination:
| Trial / Study Name | Phase | Patient Population | Key Efficacy Findings | Common Toxicities |
|---|---|---|---|---|
| E3F05 (ECOG-ACRIN) [3] | Phase 3 | Grade 2 Glioma (Low-Grade) | 10-year overall survival: 70% (with TMZ) vs. 47% (RT alone) [3] | Fatigue, nausea, myelosuppression (e.g., thrombocytopenia, neutropenia) [3] |
| Chinese RCT [1] | N/A | High-risk Grade 2 Glioma (LGG) | Improved progression-free survival (PFS) vs. RT alone (primary outcome) [1] | Hematological toxicity, vomiting; generally well-tolerated [1] |
| NSCLC Brain Metastases Study [2] | N/A | Brain Metastases from Non-Small Cell Lung Cancer | Improved objective response and overall survival (median OS: 10 vs. 8.5 months) vs. WBRT + placebo [2] | Hematological toxicity; no significant difference vs. control [2] |
The methodology for combining temozolomide with radiotherapy is well-established in clinical practice and research.
Clinical Protocol for Newly Diagnosed Glioblastoma: The classic "Stupp protocol" involves concurrent chemoradiation followed by adjuvant chemotherapy [4].
Preclinical In-Vitro Protocol: Studies on glioma cell lines (e.g., U87) investigate TMZ's interaction with other agents.
The workflow below illustrates the typical clinical protocol for combining temozolomide with radiotherapy.
| Trial Feature | NCT02490800 (Phase 1/2a) [1] | NCT02895360 (Phase 2a) [2] |
|---|---|---|
| Intervention | Once-daily oral this compound [1] | 48-hour intravenous infusion, Days 1, 8, 15 of 28-day cycle [2] |
| Recommended Dose | 30 mg/day (for brain tumor patients) [1] | 70 mg/m² [2] |
| Patient Population | Recurrent glioblastoma or high-grade glioma [1] | Glioblastoma at first recurrence [2] |
| Key Efficacy Outcomes | - Profound, durable responses in a subset [1]
The robustness of these findings is supported by standardized trial methodologies.
This compound's distinct mechanism and clinical journey are visualized in the following diagrams.
Avanbulin, the active form of this compound, targets the colchicine site on tubulin, leading to disrupted microtubule dynamics and ultimately tumor cell death [1] [3] [2].
Clinical development spans different stages of glioblastoma. The future focus, under the Glioblastoma Foundation, is on biomarker-driven trials [1] [3] [4].